![molecular formula C₂₁H₁₁D₄N₃O₄ B1141183 Deferasirox-d4 CAS No. 1133425-75-8](/img/structure/B1141183.png)
Deferasirox-d4
Overview
Description
Deferasirox-d4 is an internal standard for the quantification of deferasirox . It is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio . It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III) .
Synthesis Analysis
The synthesis of Deferasirox-d4 involves the use of a reference chemical named 4- (3,5-Bis (2-Hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic-2,3,5,6-d4 acid .
Molecular Structure Analysis
Deferasirox-d4 has a molecular formula of C21H11D4N3O4 . Two molecules of deferasirox are capable of binding to 1 atom of iron .
Chemical Reactions Analysis
Deferasirox-d4 decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively . In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4% .
Physical And Chemical Properties Analysis
Deferasirox-d4 has a molecular weight of 377.4 . It is a solid at room temperature and has solubility in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (2 mg/ml) .
Scientific Research Applications
Anti-Cancer Therapeutics
Deferasirox derivatives have been studied as potential organelle-targeting traceable anti-cancer therapeutics . In vitro studies have shown that these derivatives can have enhanced activity against A549 lung cancer cells . One derivative in particular was found to have improved antiproliferative activity . Fluorescent cell imaging revealed that this compound preferentially localises within the lysosome .
Iron Chelation Therapy
Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older . It is also used for non-transfusion-dependent thalassaemia syndromes in patients aged 10 years and older .
Treatment Tailoring
Pharmacological and clinical evaluations of deferasirox formulations have been conducted for treatment tailoring . In a retrospective observational study, pharmacokinetics, pharmacodynamics, and safety features of deferasirox treatment were analyzed in patients that took both formulations subsequently under clinical practice conditions .
Pancreatic Cancer Treatment
Deferasirox has been successful in clinical trials in iron-overload patients and has been expected to become an anticancer agent . No studies have investigated the effects of deferasirox on pancreatic cancer .
Mechanism of Action
Target of Action
Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. Deferasirox-d4, being an iron chelator, binds to iron and helps in its removal from the body .
Mode of Action
Deferasirox-d4 works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.
Biochemical Pathways
The main pathway of Deferasirox-d4 metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of Deferasirox-d4 and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .
Pharmacokinetics
Deferasirox-d4 exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of Deferasirox-d4 is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .
Result of Action
The primary result of Deferasirox-d4 action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .
Action Environment
The action of Deferasirox-d4 can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take Deferasirox-d4 at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .
Safety and Hazards
Deferasirox may cause serious and fatal acute kidney injury, including acute renal failure requiring dialysis and renal tubular toxicity including Fanconi syndrome . It may also cause hepatic toxicity, including failure, and gastrointestinal hemorrhage . It is primarily excreted via the fecal route .
Future Directions
properties
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deferasirox-d4 | |
CAS RN |
1133425-75-8, 1133425-79-2 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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